molecular formula C22H16N4O3 B10772132 N-[2,4-di(phenyl)pyrazol-3-yl]-4-nitrobenzamide

N-[2,4-di(phenyl)pyrazol-3-yl]-4-nitrobenzamide

Cat. No.: B10772132
M. Wt: 384.4 g/mol
InChI Key: UCQCMSNDKYLLFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for VU-71 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce VU-71 in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

VU-71 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: The aromatic rings in VU-71 can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the compound.

Scientific Research Applications

VU-71 has a wide range of applications in scientific research, including:

Mechanism of Action

VU-71 exerts its effects by modulating the activity of metabotropic glutamate receptor 1 (mGLUR1). This modulation affects various cellular signaling pathways, including those involved in synaptic transmission and plasticity. The precise molecular targets and pathways include the activation or inhibition of downstream signaling molecules such as G-proteins and second messengers .

Comparison with Similar Compounds

Similar Compounds

    VU-29: Another mGLUR1 modulator with a different chemical structure.

    VU-35: Similar in function but varies in its binding affinity and selectivity for mGLUR1.

Uniqueness

VU-71 is unique due to its specific chemical structure, which confers distinct binding properties and modulation effects on mGLUR1 compared to other similar compounds. Its unique structure allows for selective targeting of mGLUR1, making it a valuable tool in pharmacological research .

Properties

Molecular Formula

C22H16N4O3

Molecular Weight

384.4 g/mol

IUPAC Name

N-(2,4-diphenylpyrazol-3-yl)-4-nitrobenzamide

InChI

InChI=1S/C22H16N4O3/c27-22(17-11-13-19(14-12-17)26(28)29)24-21-20(16-7-3-1-4-8-16)15-23-25(21)18-9-5-2-6-10-18/h1-15H,(H,24,27)

InChI Key

UCQCMSNDKYLLFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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